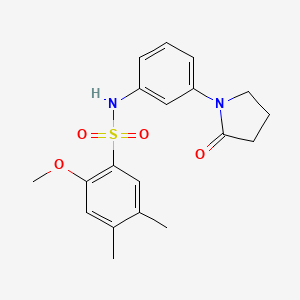
2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a versatile material used in scientific research1. Its diverse applications range from drug development to catalysis, thanks to its unique properties and structure1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is offered by Benchchem for scientific research2.Molecular Structure Analysis
The molecular structure of this compound contributes to its unique properties and diverse applications1. However, the specific details about its molecular structure are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, it is known that its unique structure and properties make it a versatile material in various chemical reactions1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. However, its unique structure and diverse applications suggest that it has unique physical and chemical properties1.科学的研究の応用
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine Derivatives : Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Polymerization Processes
- Palladium Aryl Sulfonate Phosphine Catalysts : The synthesis and application of palladium-based catalysts incorporating benzenesulfonamide for the copolymerization of acrylates with ethene demonstrate the utility of sulfonamide derivatives in catalyzing polymer formation, leading to high molecular weight polymers in high yields (Skupov et al., 2007).
Antimicrobial and Antifungal Applications
- Sulfonamide Derivatives as Antibacterial Agents : Novel series of benzenesulfonamides have shown promising biofilm inhibitory action against Escherichia coli, indicating their potential as antibacterial agents. This highlights the broad utility of sulfonamide derivatives in developing therapeutic agents with lower cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides, incorporating various functional groups at the sulfonamide zinc binding site, have been explored as carbonic anhydrase inhibitors. These studies reveal the potential of sulfonamide derivatives in therapeutic applications targeting enzyme inhibition (Di Fiore et al., 2011).
Synthetic Applications
- Directed Metalation Group (DMG) Utility : Benzenesulfonamide serves as a powerful DMG, showcasing its potential in facilitating ortho metalation methodologies. This capability underscores the utility of sulfonamide derivatives in heterocyclic synthesis and other synthetic applications (Familoni, 2002).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. It is recommended to handle it with appropriate safety measures as with any chemical used in scientific research2.
将来の方向性
The future directions for the use of this compound are not specified in the search results. However, given its diverse applications, it is likely to continue to be a valuable material in various areas of scientific research1.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact the supplier2.
特性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-10-17(25-3)18(11-14(13)2)26(23,24)20-15-6-4-7-16(12-15)21-9-5-8-19(21)22/h4,6-7,10-12,20H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUTYTQHLRQSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

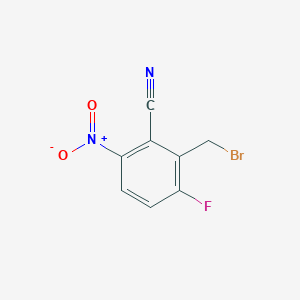
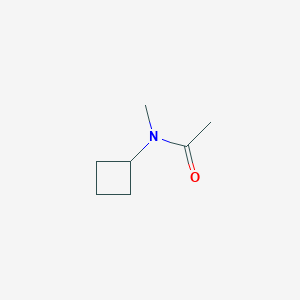
![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)
![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
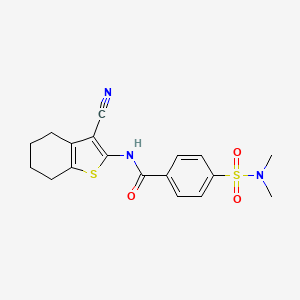
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)
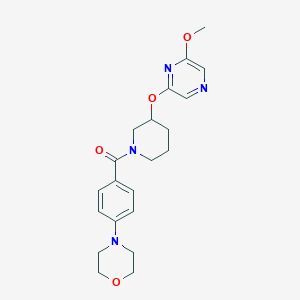
![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)
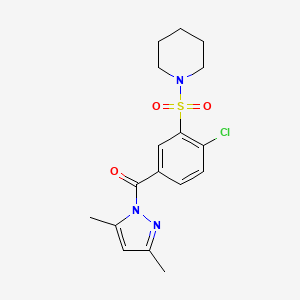
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)